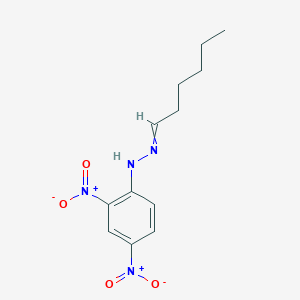

Hexanal 2,4-dinitrophenylhydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hexanal 2,4-dinitrophenylhydrazone is a compound with the molecular formula C12H16N4O4 . It is used as a standard for elemental analysis and as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of Hexanal 2,4-dinitrophenylhydrazone involves a reaction with 2,4-dinitrophenylhydrazine . The production of a yellow, orange, or red dinitrophenylhydrazone precipitate indicates a positive test .Molecular Structure Analysis

The molecular structure of Hexanal 2,4-dinitrophenylhydrazone can be represented by the InChI string:InChI=1S/C12H16N4O4/c1-2-3-4-5-8-13-14-11-7-6-10 (15 (17)18)9-12 (11)16 (19)20/h6-9,14H,2-5H2,1H3 . This structure can be viewed using Java or Javascript . Chemical Reactions Analysis

The chemical reaction of Hexanal 2,4-dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .Physical And Chemical Properties Analysis

Hexanal 2,4-dinitrophenylhydrazone has a molecular weight of 280.28 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 6 . The Exact Mass is 280.11715500 g/mol and the Monoisotopic Mass is 280.11715500 g/mol . The Topological Polar Surface Area is 116 Ų .Scientific Research Applications

1. Analytical Chemistry and Detection of Carbonyl Compounds

Hexanal 2,4-dinitrophenylhydrazone is utilized in the determination of carbonyl compounds through oxidative chemiluminescence. This method can be applied for assessing oxidative deterioration in various substances, such as linoleic acid, and in studying the effects of enzymes like lipoxygenase on fatty acids (Townshend, 1998).

2. Food Industry Applications

In the food industry, this compound plays a role in characterizing volatile carbonyl compounds in meat products. For example, it has been used to isolate and quantify volatile compounds from irradiated lard, contributing to the understanding of food preservation and safety (Witting & Schweigert, 1958).

3. Evaluation of Oxidative States in Food Storage

Hexanal 2,4-dinitrophenylhydrazone is instrumental in evaluating the oxidative state of foods during storage. It has been applied in methods to quantify hexanal, an indicator of lipid oxidation, in products like potato crisps, using techniques like gas chromatography and high-performance liquid chromatography (Sanches-Silva et al., 2004).

4. Chromatography and Separation Sciences

It is also significant in separation sciences, particularly in chromatography. Hexanal 2,4-dinitrophenylhydrazone is used for the separation of carbonyl compounds, aiding in the identification and analysis of various chemical substances (Corbin et al., 1960).

5. Biochemical Analysis

In biochemical analysis, this compound is used for the identification of modified peptides and lipid-protein conjugates, which are crucial in understanding oxidative stress and its biological effects (Fenaille et al., 2004).

Safety And Hazards

Hexanal 2,4-dinitrophenylhydrazone should be kept away from open flames, hot surfaces, and sources of ignition . It is recommended to take precautionary measures against static discharge . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured . Contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should be avoided . Dust formation should be avoided .

properties

IUPAC Name |

N-(hexylideneamino)-2,4-dinitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4/c1-2-3-4-5-8-13-14-11-7-6-10(15(17)18)9-12(11)16(19)20/h6-9,14H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUYYAXVFFVQNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323942 |

Source

|

| Record name | 1-(2,4-Dinitrophenyl)-2-hexylidenehydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexanal 2,4-dinitrophenylhydrazone | |

CAS RN |

1527-97-5 |

Source

|

| Record name | 1-(2,4-Dinitrophenyl)-2-hexylidenehydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanal 2,4-Dinitrophenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.